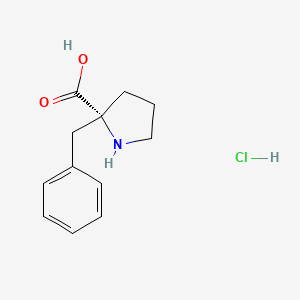

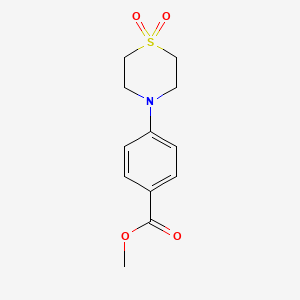

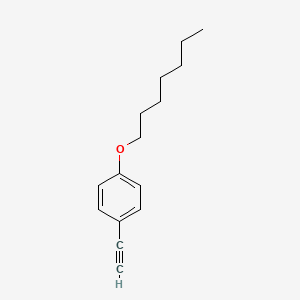

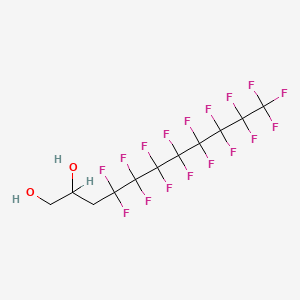

![molecular formula C12H10O2S2 B1586822 3-[(3-Hydroxyphenyl)disulfanyl]phenol CAS No. 21101-56-4](/img/structure/B1586822.png)

3-[(3-Hydroxyphenyl)disulfanyl]phenol

説明

“3-[(3-Hydroxyphenyl)disulfanyl]phenol”, also known as “3,3’-Disulfanediyldiphenol”, is a chemical compound with the molecular formula C12H10O2S2 . It has a molecular weight of 250.337 .

Synthesis Analysis

The synthesis of “3-[(3-Hydroxyphenyl)disulfanyl]phenol” involves the use of 4-Mercaptophenol and 3-Aminophenol as precursors . The literature references for the synthesis process can be found in “Chemische Berichte” and "Tetrahedron Letters" .Molecular Structure Analysis

The molecular structure of “3-[(3-Hydroxyphenyl)disulfanyl]phenol” consists of two phenol groups connected by a disulfide bond . The exact mass of the molecule is 250.012222 .Physical And Chemical Properties Analysis

“3-[(3-Hydroxyphenyl)disulfanyl]phenol” has a density of 1.4±0.1 g/cm3, a boiling point of 437.3±30.0 °C at 760 mmHg, and a melting point of 89-93 °C (lit.) . Its flash point is 212.2±23.3 °C .科学的研究の応用

1. Specific Scientific Field Biomedicine .

3. Detailed Description of the Methods of Application or Experimental Procedures The review focuses on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .

Synthesis of Medicinal and Heterocyclic Compounds

- Specific Scientific Field : Medicinal Chemistry .

- Comprehensive and Detailed Summary of the Application : 3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . It is an important starting material for a variety of medicinal and heterocyclic compounds . The 3-hydroxythiophenol moiety, in particular, is present in the osteoporosis drug, raloxifene .

- Detailed Description of the Methods of Application or Experimental Procedures : Two novel and practical syntheses of 3-hydroxythiophenol are achieved using readily available and inexpensive starting materials . An overall cost comparison of these syntheses is also given .

- Thorough Summary of the Results or Outcomes Obtained : These existing literature preparations are unsatisfactory as a viable basis for a scalable process because of potential safety hazards or because the required starting materials are not commercially available .

Material-Binding Peptides

- Specific Scientific Field : Material Science .

- Comprehensive and Detailed Summary of the Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- Detailed Description of the Methods of Application or Experimental Procedures : Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .

- Thorough Summary of the Results or Outcomes Obtained : An emphasis will be given to MBPs’ role in detecting and quantifying microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .

Demethylation Reactions

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

- Detailed Description of the Methods of Application or Experimental Procedures : Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

- Thorough Summary of the Results or Outcomes Obtained : This method provides a valuable approach for the synthesis of m-aryloxy phenols .

Microbiome Analysis

- Specific Scientific Field : Microbiology .

- Comprehensive and Detailed Summary of the Application : Microbiome research has been revolutionized by high-throughput sequencing technology, allowing compositional and functional profiling of complex microbial communities previously inaccessible .

- Detailed Description of the Methods of Application or Experimental Procedures : High-throughput sequencing technology is used to profile complex microbial communities .

- Thorough Summary of the Results or Outcomes Obtained : This technology has enabled a deeper understanding of the microbiome and its important functions in many different environments .

Safety And Hazards

This compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305 + P351 + P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-[(3-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNOMKROXZGMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371171 | |

| Record name | 3,3'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxyphenyl)disulfanyl]phenol | |

CAS RN |

21101-56-4 | |

| Record name | 3,3'-Disulfanediyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'- Dihtdroxy diphenyl disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。